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molecular formula C18H12 B033201 Benz(a)anthracene CAS No. 56-55-3

Benz(a)anthracene

Cat. No. B033201
M. Wt: 228.3 g/mol
InChI Key: DXBHBZVCASKNBY-UHFFFAOYSA-N
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Patent
US07829206B2

Procedure details

Into 300 ml of DMF, N,N-dimethylformamide, 40 g of commercial benzanthracene was dispersed, and 35.6 g of NBS, bromosuccinimide, was added to the resultant suspension at the room temperature. After the resultant mixture was stirred for 3.5 hours, 600 ml of water was added, and the formed crystals were separated by filtration and washed with methanol. The obtained crude crystals were purified using a silica gel column with toluene and filtered with hexane, and 49.3 g of 7-bromobenzanthracene was obtained as cream crystals (the yield: 91%).
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C=O)C.[CH:6]1[C:23]2[C:22]3[CH:21]=[C:20]4[C:15]([CH:16]=[CH:17][CH:18]=[CH:19]4)=[CH:14][C:13]=3[CH:12]=[CH:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.C1C(=O)N([Br:31])C(=O)C1.BrC1CC(=O)NC1=O>O>[Br:31][C:14]1[C:13]2[CH:12]=[CH:11][C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:23]=3[C:22]=2[CH:21]=[C:20]2[C:15]=1[CH:16]=[CH:17][CH:18]=[CH:19]2

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
40 g
Type
reactant
Smiles
C1=CC=CC=2C=CC=3C=C4C=CC=CC4=CC3C21
Step Two
Name
Quantity
35.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(=O)NC(C1)=O
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the formed crystals were separated by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
CUSTOM
Type
CUSTOM
Details
were purified
FILTRATION
Type
FILTRATION
Details
filtered with hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC=CC2=CC=2C3=C(C=CC12)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 49.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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